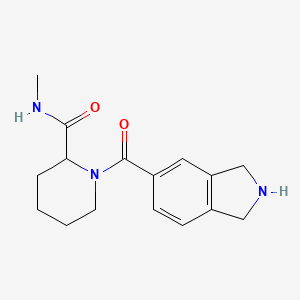
1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide, also known as UMI-77, is a small molecule inhibitor of the transcription factor, STAT5. STAT5 is a key regulator of cell growth and differentiation, and is frequently dysregulated in cancer and other diseases. UMI-77 has shown promise as a potential therapeutic agent for the treatment of these diseases.
Mécanisme D'action
1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide works by inhibiting the activity of STAT5. STAT5 is a transcription factor that regulates the expression of genes involved in cell growth and differentiation. When STAT5 is dysregulated, it can lead to uncontrolled cell growth and contribute to the development of cancer and other diseases. 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide binds to STAT5 and prevents it from binding to DNA, thereby inhibiting its transcriptional activity.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its efficacy in inflammatory bowel disease. 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide has also been shown to increase the production of fetal hemoglobin, which may be beneficial in the treatment of sickle cell disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide is its specificity for STAT5. Unlike other inhibitors that may target multiple pathways, 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide specifically targets the dysregulated STAT5 pathway. However, one limitation of 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide is its relatively low potency compared to other inhibitors. This may limit its efficacy in certain contexts and require higher concentrations for effective inhibition.
Orientations Futures
There are several future directions for research on 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of STAT5. Another area of interest is the identification of biomarkers that can predict response to 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide treatment. Additionally, there is interest in exploring the potential of 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide in combination with other therapies, such as immunotherapy or targeted therapy. Finally, there is interest in exploring the potential of 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide in other disease contexts beyond cancer and inflammatory bowel disease.
Méthodes De Synthèse
1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the isoindole ring system, followed by the introduction of the piperidine and carbonyl groups. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide has been extensively studied in the context of cancer research. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to sensitize cancer cells to other therapies such as chemotherapy and radiation. 1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide has also been studied in other disease contexts, such as inflammatory bowel disease and sickle cell disease.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-isoindole-5-carbonyl)-N-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-17-15(20)14-4-2-3-7-19(14)16(21)11-5-6-12-9-18-10-13(12)8-11/h5-6,8,14,18H,2-4,7,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKYJQIWBJYEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1C(=O)C2=CC3=C(CNC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

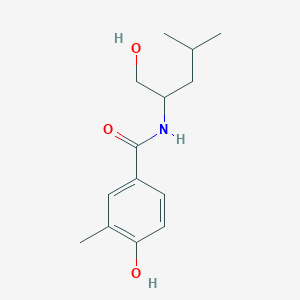
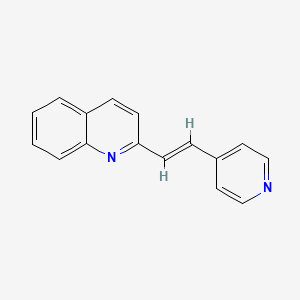
![1-[1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl]ethanol](/img/structure/B6630764.png)
![N-[2-(oxan-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6630785.png)
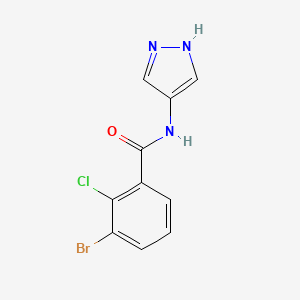
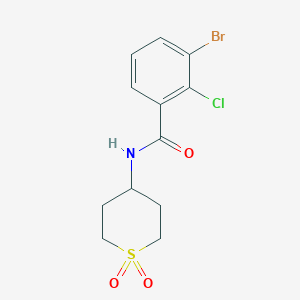
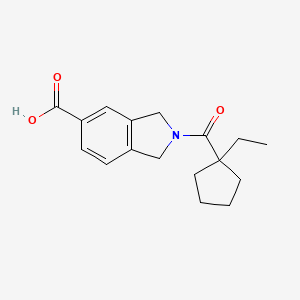
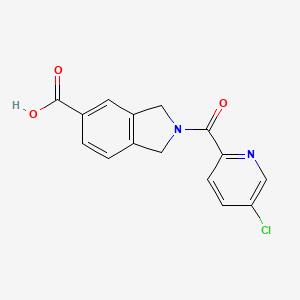
![N-[(1-ethylpiperidin-4-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B6630816.png)
![N-[(1-methylpiperidin-4-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B6630822.png)
![2-Chloro-1-[4-(2-cyanophenyl)piperazin-1-yl]ethanone](/img/structure/B6630853.png)
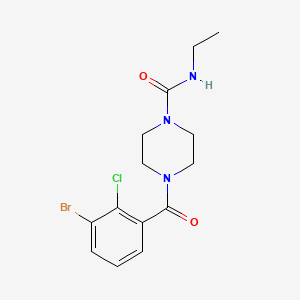
![N-[(1-methoxycyclobutyl)methyl]azepane-1-carboxamide](/img/structure/B6630860.png)
![1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one](/img/structure/B6630861.png)